An In-Depth Technical Guide to the Chemical Properties and Structure of Dioctylnitrosamine
An In-Depth Technical Guide to the Chemical Properties and Structure of Dioctylnitrosamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-nitrosamines are a class of chemical compounds that have garnered significant attention due to their classification as probable human carcinogens.[1][2] The recent discovery of nitrosamine impurities in various pharmaceutical products has underscored the critical need for a comprehensive understanding of their chemical properties, formation, and detection.[3][4] This guide focuses on a less-studied member of this class, N-nitrosodioctylamine, providing a detailed examination of its molecular structure, known chemical properties, and the analytical methodologies pertinent to its characterization. Given the limited specific data for dioctylnitrosamine, this guide will also draw upon established knowledge of structurally related long-chain nitrosamines to provide a holistic and practical perspective for the scientific community.
Molecular Structure and Identification
N-nitrosodioctylamine, also known as N-nitroso-di-n-octylamine, is a symmetrical nitrosamine characterized by the presence of a nitroso group bonded to a nitrogen atom, which is in turn bonded to two octyl chains.
Chemical Identity
A clear identification of N-nitrosodioctylamine is fundamental for any scientific investigation. The key identifiers are summarized in the table below.
| Identifier | Value | Source |
| IUPAC Name | N-nitroso-N-octyl-1-octanamine | NIST[5] |
| CAS Number | 6335-97-3 | NIST[5] |
| Molecular Formula | C₁₆H₃₄N₂O | NIST[5] |
| Molecular Weight | 270.4540 g/mol | NIST[5] |
| InChI Key | FLYCLWANFMDRKT-UHFFFAOYSA-N | NIST[5] |
| Canonical SMILES | CCCCCCCCN(CCCCCCCC)N=O |
Structural Representation
The presence of the nitroso group introduces a partial double bond character to the N-N bond, leading to hindered rotation and the potential for E/Z isomerism.[6] This is a critical consideration in spectroscopic analysis, as it can result in the appearance of distinct signals for the two conformers.[6]
Caption: 2D structure of N-nitrosodioctylamine.
Physicochemical Properties
| Property | N-Nitrosodibutylamine (NDBA) | N-Nitrosodioctylamine (Inferred) | Source |
| Appearance | Pale yellow liquid | Likely a yellow, oily liquid | [7] |
| Boiling Point | 235 °C | Expected to be significantly higher due to increased molecular weight | [7] |
| Density | 0.9 g/mL | Likely similar to or slightly less than water | [8] |
| Solubility | Soluble in organic solvents; limited water solubility | Expected to have very low water solubility and high solubility in nonpolar organic solvents | [9] |
| Stability | Sensitive to light, especially UV. Stable in neutral or alkaline aqueous solutions in the dark. | Expected to exhibit similar light sensitivity. | [7][9] |
The long alkyl chains in dioctylnitrosamine would render it significantly more lipophilic than its shorter-chain counterparts like N-nitrosodiethylamine (NDEA). This has important implications for its environmental fate, bioavailability, and the choice of analytical extraction techniques.
Synthesis and Chemical Reactivity
General Synthesis of N-Nitrosamines
The most common route for the synthesis of N-nitrosamines is the reaction of a secondary amine with a nitrosating agent under acidic conditions.[1][10] The nitrosating agent is typically derived from a nitrite salt, such as sodium nitrite.
Caption: General reaction scheme for the synthesis of N-nitrosamines.
Laboratory-Scale Synthesis Protocol (Exemplified)
While a specific protocol for N-nitrosodioctylamine is not available, the following general procedure, adapted from methods for other nitrosamines, can serve as a starting point. Extreme caution must be exercised when handling nitrosamines due to their carcinogenic nature.
-
Dissolution of Amine: Dissolve dioctylamine (1 equivalent) in a suitable solvent (e.g., dichloromethane) and cool the mixture in an ice bath to 0-5 °C.
-
Acidification: Slowly add an aqueous solution of a strong acid, such as hydrochloric acid, dropwise while stirring until the pH is approximately 3.
-
Addition of Nitrite: Prepare a solution of sodium nitrite (1.1 equivalents) in deionized water. Add this solution dropwise to the cold, acidic amine solution, ensuring the temperature remains below 10 °C.
-
Reaction: Continue to stir the reaction mixture in the ice bath for 1-2 hours after the addition is complete.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like dichloromethane (3x).
-
Washing and Drying: Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: After filtering to remove the drying agent, the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography.
An alternative, more recent approach involves the use of tert-butyl nitrite (TBN) under solvent-free conditions, which offers a milder and more environmentally friendly synthetic route.[11]
Chemical Reactivity
N-nitrosamines are generally stable compounds but can undergo decomposition under certain conditions. They are incompatible with strong oxidizing agents.[12] Photolytic degradation, particularly under UV light, is a known decomposition pathway.[9] When heated to decomposition, they emit toxic fumes of nitrogen oxides.[13]
Spectroscopic and Analytical Characterization
The detection and quantification of nitrosamines at trace levels, particularly in complex matrices like pharmaceuticals, require highly sensitive and specific analytical techniques.[3][4]
Mass Spectrometry (MS)
Mass spectrometry, especially when coupled with chromatography, is the cornerstone of nitrosamine analysis. The electron ionization (EI) mass spectrum of N-nitrosodioctylamine has been reported.[5][14] Key features of nitrosamine mass spectra often include a visible molecular ion (M+), a fragment corresponding to the loss of the nitroso group (M-30), and an ion at m/e 30 (NO+).[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is invaluable for the structural elucidation of nitrosamines. Due to the restricted rotation around the N-N bond, it is common to observe distinct sets of signals in both ¹H and ¹³C NMR spectra, corresponding to the E and Z isomers.[6] This can complicate spectral interpretation but also provides unique structural information. Specific NMR data for dioctylnitrosamine is not publicly available, but the chemical shifts would be consistent with the presence of long alkyl chains.
Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the key functional groups in nitrosamines. The N-N=O stretching vibrations are characteristic. The N-N stretch typically appears in the region of 1040-1140 cm⁻¹, while the N=O stretch is observed around 1430-1490 cm⁻¹.
Analytical Workflow for Trace Analysis
The standard approach for the determination of nitrosamine impurities in pharmaceuticals involves liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[3][15] High-resolution mass spectrometry (HRMS) is often employed to achieve the necessary selectivity and sensitivity.[15]
Caption: General analytical workflow for nitrosamine impurity analysis.
Toxicology and Safety
Carcinogenicity of Nitrosamines
The primary toxicological concern associated with nitrosamines is their carcinogenicity.[1][16][17] Many nitrosamines are classified as probable or possible human carcinogens.[18] Their carcinogenic activity is generally attributed to the metabolic activation that leads to the formation of alkylating agents, which can then damage DNA.[13]
Toxicology of Long-Chain Nitrosamines
While extensive toxicological data exists for short-chain nitrosamines like NDMA and NDEA, less is known about the specific toxicity of long-chain variants like dioctylnitrosamine. The increased lipophilicity of dioctylnitrosamine may influence its absorption, distribution, metabolism, and excretion (ADME) profile, which in turn could affect its toxicological properties. It is prudent to handle all nitrosamines, regardless of chain length, as potent carcinogens.
Handling and Safety Precautions
Due to their hazardous nature, strict safety protocols must be followed when working with nitrosamines. This includes:
-
Handling in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Implementing procedures to prevent inhalation, ingestion, and skin contact.
-
Following institutional guidelines for the disposal of nitrosamine-containing waste.
Conclusion
N-nitrosodioctylamine represents an important, albeit understudied, member of the nitrosamine family. While specific experimental data for this compound are sparse, a solid understanding of its chemical structure and properties can be built upon the extensive knowledge of other nitrosamines. For researchers and professionals in drug development, a thorough grasp of the synthesis, reactivity, and analytical methodologies for nitrosamines is paramount for ensuring the safety and quality of pharmaceutical products. Continued research into the specific properties and toxicology of long-chain nitrosamines like dioctylnitrosamine is essential to fill the existing knowledge gaps and refine risk assessments.
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